molecular formula C12H12O4 B1668230 Eupatarone CAS No. 17249-61-5

Eupatarone

Cat. No. B1668230
CAS RN: 17249-61-5
M. Wt: 220.22 g/mol
InChI Key: PBFSOUHYSIPPGH-UHFFFAOYSA-N
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Description

Eupatorene (also known as EPT) is a synthetic compound that has been developed to be used as a research tool in scientific studies. EPT is a derivative of the naturally occurring hormone progesterone and has been used in a variety of scientific studies to investigate the effects of hormones on biological systems. The purpose of

Scientific Research Applications

Eupatarone Identification and Composition

Eupatarone, a new benzofuran, was identified in Eupatorium sternbergianum, along with other compounds like 2-hydroxy-4, 5-dimethoxybenzaldehyde, and various flavanones (González et al., 1982). This discovery forms the basis for understanding the chemical composition of Eupatorium species and its potential applications.

Proteomics and Pharmacological Activities

Eupatarone's potential in proteomics, a field that deals with the study of proteins, is indirectly highlighted by the advancements in proteomics research, which include cross-linking/mass spectrometry and increased data volumes for generating hypotheses (Rappsilber, 2012). This technological progress can aid in exploring eupatarone's protein interactions and pharmacological impacts.

Anti-Inflammatory and Anti-Oxidative Properties

Eupafolin, another major active component found in Eupatorium, exhibits significant anti-inflammatory and anti-oxidative effects, especiallyin skin conditions. Studies have shown that eupafolin inhibits cyclooxygenase-2 (COX-2) expression and prostaglandin-E2 (PGE2) production in human dermal fibroblasts, indicating potential for treating inflammatory responses in dermatologic diseases (Tsai et al., 2014).

Neuroprotective Effects

Research on eupafolin has also demonstrated its neuroprotective effects. In a study involving rats, eupafolin significantly reduced seizures and neuronal cell death induced by kainic acid, suggesting its potential in treating epilepsy and protecting against glutamate-induced neurotoxicity (Jean et al., 2022).

Pharmacological and Analytical Aspects

Eupafolin has been recognized for its pharmacological activities, including anti-tumor, anti-inflammatory, anti-viral, and anti-oxidant activities. This comprehensive analysis underscores eupafolin's potential in various health sectors, further supported by the importance of analytical techniques for its identification and quantification in medicinal plants (Patel, 2022).

Skin Protective Role

Eupafolin's role in protecting skin keratinocytes against particulate pollutants highlights its potential for treating or preventing air pollutant-induced inflammatory skin diseases. It achieves this by inhibiting COX-2 expression and PGE2 production, showcasing its anti-inflammatory and antioxidant effects (Lee et al., 2016).

properties

IUPAC Name

1-(5,6-dimethoxy-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-7(13)9-4-8-5-11(14-2)12(15-3)6-10(8)16-9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFSOUHYSIPPGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC(=C(C=C2O1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169320
Record name Caleprunin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caleprunin B

CAS RN

17249-61-5
Record name Caleprunin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caleprunin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxy 4,5-dimethoxybenzaldehyde (2 g, 10.98 mmol) in butane-2-one (15 ml) added K2CO3 (6.07 g, 43.95 mmol) and then stirred at 0° C. for 10 min added bromoacetone (2.24 g, 16.47 mmol) and refluxed at 90° C. for 4 hr. After completion of the reaction butane-2-one was distilled off and water was added and extracted by ethylacetate twice. The EtOAc phase was dried over Na2SO4, Chromatography of the residue on silica gel (3:7 EtOAc/hexane) afforded the ketone A2 (1.69 g) in 70% yield pale yellow solid: 1H NMR (500 MHz, CDCl3) δ 7.29 (s, 1H), 7.04 (s, 1H), 6.98 (s, 1H), 3.94 (s, 3H), 3.90 (s, 3H), 2.30 (s, 3H) ppm. Mass: ESI [M+Na]+: 243.07; Elemental anal. calcd. for C12H12O4; C, 65.45; H, 5.49. found C, 65.20; H, 5.25.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
6.07 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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